5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride
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Overview
Description
5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride is a chemical compound with the molecular formula C6H6BrClN3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using bromine and chlorine sources. The process is optimized to maximize yield and minimize by-products. The final product is often purified through crystallization or other separation techniques to achieve the required purity levels for research applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in biochemical pathways, making it useful for studying various biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Another halogenated pyridine derivative with similar reactivity.
5-Amino-3-bromo-2-chloropyridine: Contains an amino group, offering different chemical properties.
5-Bromo-2-chloropyridine-4-carboxaldehyde: Features an aldehyde group, used in different synthetic applications.
Uniqueness
5-Bromo-3-chloropyridine-2-carboximidamide Hydrochloride is unique due to its specific combination of bromine, chlorine, and carboximidamide groups. This combination provides distinct reactivity and makes it suitable for specialized research applications .
Properties
Molecular Formula |
C6H6BrCl2N3 |
---|---|
Molecular Weight |
270.94 g/mol |
IUPAC Name |
5-bromo-3-chloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5BrClN3.ClH/c7-3-1-4(8)5(6(9)10)11-2-3;/h1-2H,(H3,9,10);1H |
InChI Key |
MLQACILPEBUGDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=N)N)Br.Cl |
Origin of Product |
United States |
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